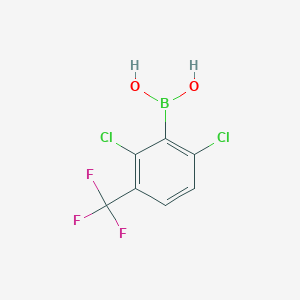

2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid

Description

2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid (CAS RN: 1027059-21-7) is a boronic acid derivative featuring a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions, a trifluoromethyl group at the 3-position, and a boronic acid (-B(OH)₂) group at the 1-position. Its molecular formula is C₇H₄BCl₂F₃O₂, with a molecular weight of 258.82 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging its electron-deficient boronic center enhanced by electron-withdrawing substituents (Cl and CF₃). Its steric and electronic properties make it valuable in pharmaceutical and materials science research, particularly for constructing complex fluorinated architectures.

Properties

IUPAC Name |

[2,6-dichloro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BCl2F3O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEZCAHXSFQDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BCl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 2,6-dichloro-3-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)

Conditions: Typically carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Synthesis and Reaction Mechanism

The synthesis of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 2,6-dichloro-3-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in organic synthesis.

Organic Synthesis

This compound is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile building block for creating biaryl compounds that are valuable intermediates in pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, particularly its anticancer properties. Recent studies indicate that it exhibits significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Selectivity Index (Cancer vs Non-Cancer) |

|---|---|---|

| MDA-MB-231 (TNBC) | <10 | >20 |

| MCF-12A (Non-Cancer) | >200 | - |

The selectivity index suggests that this compound preferentially inhibits cancer cells over non-cancerous cells, indicating a favorable therapeutic profile.

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also used in the production of advanced materials. Its unique electronic properties make it suitable for applications in polymer science and electronic materials development.

Case Studies

- Anticancer Research : A study demonstrated that treatment with this compound led to cell cycle arrest at the G0/G1 phase and induced apoptosis in TNBC cell lines. Flow cytometry analysis indicated a significant accumulation of cells in the G0/G1 phase post-treatment.

- Synthesis of Biaryls : In a practical application, researchers successfully synthesized various biaryl compounds using this compound as a key intermediate in Suzuki coupling reactions under optimized conditions with palladium catalysts.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Properties

Key structural distinctions arise from substituent positions and electronic effects. The dihedral angle between the phenyl ring and the BO₂ group is a critical parameter influencing reactivity and crystal packing. For example:

The electron-withdrawing effects of Cl and CF₃ in this compound lower the electron density at the boron center compared to simpler analogs like phenylboronic acid. This enhances its stability in basic Suzuki coupling conditions but may reduce reactivity due to steric constraints .

Reactivity in Cross-Coupling Reactions

Compared to less-substituted boronic acids, this compound exhibits moderated reactivity in Suzuki-Miyaura couplings:

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) data for related compounds suggest that increased dihedral angles correlate with higher thermal stability. For instance:

- This compound decomposes at ~220–240°C (inferred from analogs in ).

- Ortho-(trifluoromethyl)phenylboronic acid shows a decomposition onset at 210°C .

- Para-(trifluoromethyl)phenylboronic acid decomposes at 190°C , with lower stability due to weaker crystal packing .

Commercial Availability and Cost

This compound is a high-value specialty chemical, priced comparably to other fluorinated boronic acids:

Biological Activity

2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and dichloro substituents, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, anti-cancer properties, and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction. This method allows for the selective introduction of aryl groups to the boronic acid framework, enhancing its reactivity and biological potential. The reaction conditions often include palladium catalysts and various ligands to optimize yield and selectivity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. In vitro assays demonstrated that this compound exhibits significant cytotoxicity with a half-maximal inhibitory concentration (IC50) below 10 µM in these cancer cell lines .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Index (Cancer vs Non-Cancer) |

|---|---|---|

| MDA-MB-231 (TNBC) | <10 | >20 |

| MCF-12A (Non-Cancer) | >200 | - |

The selectivity index indicates that the compound preferentially inhibits cancer cells over non-cancerous cells, suggesting a favorable therapeutic window.

The mechanism by which this compound exerts its anticancer effects appears to involve modulation of cell cycle progression and induction of apoptosis. Flow cytometry analysis revealed that treatment with this compound leads to an accumulation of cells in the G0/G1 phase while decreasing those in the S phase . Additionally, it was observed that apoptosis markers such as PARP and caspase-3 were not significantly altered, indicating that other mechanisms might be involved in its action .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. The inhibition of COX enzymes could lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Studies

A notable study involved the testing of various boronic acid derivatives, including this compound, against a panel of cancer cell lines. The results indicated that this compound showed promising results in inhibiting cell proliferation specifically in TNBC models while exhibiting minimal toxicity towards normal mammary epithelial cells .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2,6-dichloro-3-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic acids with halogenated aryl partners. Photoinduced borylation methods are also effective for regioselective boron insertion under metal-free conditions . Optimize yields by controlling temperature (80–100°C) and using anhydrous solvents (e.g., THF or DMF). Monitor reaction progress via TLC or HPLC to avoid over-deboronation.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store at 0–6°C in airtight, moisture-free containers to prevent hydrolysis of the boronic acid group. Use desiccants like silica gel and avoid prolonged exposure to light, as the trifluoromethyl group may degrade under UV radiation . For long-term storage, consider lyophilization under inert gas (N₂ or Ar).

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (>97% purity threshold) .

- Structural Confirmation :

- ¹H/¹³C NMR : Compare chemical shifts with DFT/B3LYP-predicted spectra for trifluoromethylphenylboronic acids .

- Mass Spectrometry (MS) : Exact mass verification (theoretical m/z: 224.37) .

- X-ray Diffraction : Resolve crystal structure to confirm substituent positions .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, CF₃) influence the acidity and reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer : The ortho -Cl and meta -CF₃ groups synergistically enhance Lewis acidity by destabilizing the boronate intermediate, accelerating transmetallation in Suzuki reactions. Use Hammett constants (σₚ for CF₃: +0.88; σₘ for Cl: +0.37) to predict electronic effects . For mechanistic studies, employ kinetic isotope effects (KIE) or in situ IR spectroscopy to monitor boronate formation.

Q. What computational strategies can predict the vibrational and electronic properties of this compound?

- Methodological Answer :

- DFT/B3LYP : Optimize geometry and calculate vibrational modes (e.g., B–O stretching at ~1,350 cm⁻¹) .

- Frontier Orbital Analysis : HOMO-LUMO gaps reveal charge-transfer tendencies. Compare with experimental UV-Vis spectra.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery .

Q. How does the solubility of this compound in aqueous vs. organic solvents impact its application in catalysis or biomolecular studies?

- Methodological Answer :

- Aqueous Solubility : Limited due to hydrophobic CF₃ and Cl groups. Use co-solvents (e.g., DMSO:Water = 1:4) or micellar systems (e.g., CTAB) to enhance dispersion .

- Organic Solubility : High in THF, DCM, or EtOAc. Pre-dissolve in THF for homogeneous catalysis.

- Table : Solubility Data (Adapted from )

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| THF | >50 |

| Ethanol | 12.5 |

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during its use in multi-step syntheses?

- Methodological Answer :

- Low-Temperature Conditions : Reduce protodeboronation by maintaining reactions below 60°C.

- Anhydrous Additives : Use molecular sieves (3Å) to scavenge water.

- Stabilizing Ligands : Introduce diethanolamine or pinacol to form boronate esters, improving stability .

Q. How does the steric and electronic profile of this compound compare to analogs (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) in catalytic applications?

- Methodological Answer :

- Steric Effects : The 2,6-dichloro substitution creates a congested ortho environment, reducing substrate accessibility in bulky catalytic systems.

- Electronic Effects : CF₃ at meta vs. para positions alters resonance effects. Compare turnover frequencies (TOF) in amidation reactions to quantify catalytic efficiency .

Data Contradiction Analysis

Q. Discrepancies in reported solubility values: How should researchers validate and reconcile conflicting data?

- Methodological Answer :

- Reproduce Experiments : Use standardized conditions (e.g., 25°C, 1 atm) and USP-grade solvents.

- Advanced Techniques : Employ isothermal titration calorimetry (ITC) for precise solubility measurements.

- Literature Cross-Validation : Compare data from peer-reviewed studies (e.g., vs. ) and prioritize studies with detailed methodology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.